4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-ethoxybenzylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid . The reaction mixture is then heated to reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol undergoes various chemical reactions, including:
Scientific Research Applications
4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity and thereby modulating the biochemical pathways involved . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol can be compared with other similar compounds, such as:
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: This compound has a similar structure but contains a chlorine atom instead of a hydroxyl group.
4-Bromo-2-hydroxybenzaldehyde: This compound is a precursor in the synthesis of this compound and has a similar aromatic structure.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Biological Activity
4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and case analyses.
Chemical Structure and Properties
The compound features a brominated phenol core with an ethoxybenzylamine substituent, which may enhance its interaction with biological targets. The presence of the bromine atom and the phenolic hydroxyl group are significant for its reactivity and biological activity.
The biological activity of this compound is attributed to its ability to interact with various cellular enzymes and proteins. The brominated phenol group is known to facilitate interactions with cellular targets, potentially modulating neurotransmitter activity in the central nervous system due to the piperazine-like moiety present in related compounds .
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives of similar compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 62.5 µg/mL to 1000 µg/mL against susceptible strains .
Table 1: Antimicrobial Activity Summary
Compound Name | Bacterial Strains Tested | MIC (µg/mL) | Activity |
---|---|---|---|
Compound d1 | S. epidermidis | 62.5 | High |
Compound d2 | E. coli | 125 | Moderate |
Compound d3 | C. albicans | 250 | Moderate |
Anticancer Properties
The anticancer potential of this compound has been explored through various assays. In vitro studies have indicated that similar compounds exhibit significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be elucidated .
Case Study: Anticancer Screening
A study investigating the anticancer effects of related compounds found that certain derivatives showed promising results against human breast adenocarcinoma cell lines. The Sulforhodamine B (SRB) assay revealed that these compounds could inhibit cell proliferation effectively, with IC50 values indicating significant potency .
Structure-Activity Relationship (SAR)
The structure-activity relationship for this compound suggests that modifications to the bromine substitution or the ethoxy group can significantly impact biological efficacy. Compounds with additional electron-withdrawing groups tend to enhance antimicrobial activity, while those with larger substituents may improve anticancer properties .
Properties
IUPAC Name |
4-bromo-2-[[(4-ethoxyphenyl)methylamino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-2-20-15-6-3-12(4-7-15)10-18-11-13-9-14(17)5-8-16(13)19/h3-9,18-19H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFSUVZOVYOVSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.